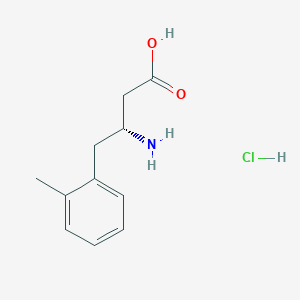

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

Vue d'ensemble

Description

®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and an o-tolyl group attached to the butanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as o-tolylacetic acid and a suitable chiral amine.

Formation of Intermediate: The o-tolylacetic acid is first converted to its corresponding ester, which is then subjected to a chiral amine to form the desired chiral intermediate.

Hydrolysis and Purification: The intermediate is hydrolyzed under acidic conditions to yield ®-3-Amino-4-(o-tolyl)butanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield.

Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides and anhydrides are used for amide and ester formation.

Major Products Formed

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Amide and ester derivatives.

Applications De Recherche Scientifique

®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of ®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission.

Pathways Involved: The compound may modulate signaling pathways related to neurotransmitter release and uptake, thereby exerting its effects on the nervous system.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

4-(o-Tolyl)butanoic acid: Lacks the amino group, resulting in different chemical properties.

3-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the o-tolyl group, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative that has attracted significant attention in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes an amino group, a carboxylic acid group, and an o-tolyl substituent, positions it as a potential candidate for various biological applications, particularly in the modulation of neurotransmission and enzyme activity.

- Molecular Formula : C₁₁H₁₆ClNO₂

- Molecular Weight : Approximately 229.70 g/mol

- Structure : Characterized by the presence of an amino group (-NH₂), a carboxylic acid group (-COOH), and an o-tolyl group attached to a butanoic acid backbone.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors involved in neurotransmission. The compound may act as both a substrate and an inhibitor for specific enzymes, thereby influencing critical biochemical pathways related to neurotransmitter release and uptake.

Potential Targets

- Enzymes : It has been studied for its potential role in inhibiting certain enzymes linked to neurological disorders.

- Receptors : The compound may modulate the activity of neurotransmitter receptors, particularly those associated with glutamate signaling.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

-

Neurotransmitter Modulation :

- Studies suggest that this compound can influence neurotransmission pathways by interacting with glutamate receptors, which are crucial for neuronal communication.

- Preliminary findings indicate that it may enhance or inhibit receptor activity, potentially offering therapeutic benefits for conditions such as epilepsy or neurodegenerative diseases.

-

Enzyme Inhibition :

- It has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and wound healing processes.

- The inhibition of MMPs could have implications for treating conditions characterized by excessive tissue remodeling, such as cancer metastasis or fibrosis.

Research Findings

| Study | Findings |

|---|---|

| Neurotransmitter Modulation Study | Demonstrated that this compound modulates glutamate receptor activity, suggesting potential applications in treating neurological disorders. |

| Enzyme Inhibition Study | Found that the compound inhibits specific MMPs, indicating its potential use in managing conditions related to abnormal tissue remodeling. |

Case Studies

- Neurological Disorders : A study published in "Neuroscience Letters" explored the effects of this compound on neuronal function. The results indicated that the compound could significantly alter glutamate receptor activity, highlighting its potential role in developing treatments for conditions like Alzheimer's disease.

- Wound Healing : Research published in "Bioorganic & Medicinal Chemistry Letters" examined the inhibitory effects of this compound on MMPs. The findings suggested that this compound could be beneficial in therapeutic strategies aimed at controlling excessive tissue remodeling during wound healing processes.

Future Directions

Further research is necessary to fully elucidate the mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy of this compound.

- Structural Analyses : Investigating how variations in structure affect its biological activity to optimize its design for specific therapeutic targets.

- Clinical Trials : Initiating clinical trials to evaluate safety and effectiveness in human subjects suffering from neurological disorders or conditions requiring modulation of MMP activity.

Propriétés

IUPAC Name |

(3R)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUTWBVBKSYCPR-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647463 | |

| Record name | (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269398-79-0 | |

| Record name | (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.